molecular formula C8H10ClN3S B574153 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride CAS No. 167897-35-0

4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride

Cat. No.: B574153
CAS No.: 167897-35-0
M. Wt: 215.699
InChI Key: OORZFLAEPIRBBR-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is a heterocyclic compound that contains both pyridine and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This chalcone is then reacted with 2-chloro-N-arylacetamide derivatives to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is unique due to its specific combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-pyridin-4-ylimidazolidine-2-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S.ClH/c12-8-10-5-7(11-8)6-1-3-9-4-2-6;/h1-4,7H,5H2,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORZFLAEPIRBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)N1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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